molecular formula C12H13NO2S B2581922 ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate CAS No. 885459-18-7

ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate

Cat. No.: B2581922
CAS No.: 885459-18-7
M. Wt: 235.3
InChI Key: IOUCNRJGEKPBCN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate typically involves the reaction of 2-aminobenzenethiol with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazine ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the inflammatory response . Additionally, it can interfere with the synthesis of nucleic acids in bacteria, leading to their death . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate can be compared with other benzothiazine derivatives, such as:

Biological Activity

Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the benzothiazine class of compounds, characterized by a benzene ring fused to a thiazine ring. The presence of the ethyl acetate moiety enhances its solubility and bioavailability, which are critical for its biological activity.

1. Antimicrobial Activity

This compound exhibits notable antibacterial and antifungal properties. Research indicates that it can inhibit the growth of various pathogenic microorganisms. For example:

  • Antibacterial Activity : Studies have shown that derivatives of benzothiazine compounds, including this compound, possess antibacterial activity comparable to traditional antibiotics like streptomycin . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be as low as 31.25 µg/ml against Acinetobacter species .
  • Antifungal Activity : The compound has also demonstrated efficacy against fungal strains such as Aspergillus niger and Aspergillus fumigatus, with effective concentrations reported around 10 μg/ml .

2. Anti-inflammatory and Analgesic Properties

The compound's mechanism of action includes the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. This suggests potential applications in treating conditions characterized by inflammation and pain.

3. Anticancer Potential

Research highlights the anticancer properties of benzothiazine derivatives. This compound has been linked to inhibiting cancer cell proliferation in various in vitro studies. The compound's ability to interact with specific molecular targets involved in cancer pathways suggests it may serve as a lead compound for developing new anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes and microbial metabolism.
  • Molecular Interactions : It interacts with cellular receptors and pathways that regulate cell growth and apoptosis, particularly in cancer cells .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals differences in biological activity based on structural variations:

Compound NameStructure VariationAntibacterial Activity (MIC)Notes
This compoundEthyl ester present31.25 µg/mlEffective against multiple bacterial strains
2-(2H-1,4-Benzothiazin-3-yl)acetic acidLacks ethyl groupHigher MICReduced solubility affects activity
2-(2H-1,4-Benzothiazin-3-yl)ethanolHydroxyl group instead of esterModerateAltered solubility and reactivity

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values indicating its potential as an antibiotic alternative .
  • Anti-inflammatory Research : In vivo models have shown that this compound effectively reduces inflammation markers in treated subjects compared to control groups .
  • Anticancer Activity Assessment : A recent investigation into its anticancer properties revealed that the compound induces apoptosis in cancer cell lines through modulation of key signaling pathways .

Properties

IUPAC Name

ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUCNRJGEKPBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2SC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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